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Compound of Interest

Compound Name: (R)-Cyclohex-3-enol

Cat. No.: B12959313 Get Quote

IUPAC Name: (1R)-cyclohex-3-en-1-ol CAS Number: 95723-14-1

This technical guide provides an in-depth overview of (R)-Cyclohex-3-enol, a valuable chiral

building block in organic synthesis. The document is intended for researchers, scientists, and

professionals in drug development, offering comprehensive information on its chemical and

physical properties, detailed experimental protocols for its synthesis, and its applications in the

synthesis of complex molecules.

Chemical and Physical Properties
(R)-Cyclohex-3-enol is a chiral secondary alcohol that is of significant interest in asymmetric

synthesis. Its physical and chemical properties are summarized in the table below.
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Property Value Reference

Molecular Formula C₆H₁₀O [1]

Molecular Weight 98.14 g/mol [1]

IUPAC Name (1R)-cyclohex-3-en-1-ol [1]

CAS Number 95723-14-1 [1]

Appearance
Not specified in provided

results

Boiling Point
Not specified in provided

results

Melting Point
Not specified in provided

results

Solubility
Not specified in provided

results

Optical Rotation
Not specified in provided

results

Experimental Protocols: Synthesis of (R)-Cyclohex-
3-enol
The enantiomerically pure form of cyclohex-3-enol is a versatile starting material for the

synthesis of a variety of complex molecules. Below are detailed protocols for the asymmetric

synthesis of (R)-Cyclohex-3-enol.

Asymmetric Hydroboration of 1,3-Cyclohexadiene
One of the most direct routes to chiral cyclohexenols is the asymmetric hydroboration of 1,3-

cyclohexadiene. This method can produce a mixture of (R)-cyclohex-2-enol and (R)-cyclohex-
3-enol, with the regioselectivity depending on the specific chiral borane used. A general

procedure is outlined below.

Experimental Protocol:
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Preparation of the Chiral Hydroborating Agent: A chiral dialkylborane, such as

diisopinocampheylborane, is prepared in situ by the reaction of a chiral terpene (e.g., α-

pinene) with a borane source (e.g., borane dimethyl sulfide complex) in an anhydrous

ethereal solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen). The reaction

is typically carried out at a low temperature (e.g., 0 °C to -25 °C).

Hydroboration: 1,3-cyclohexadiene is added dropwise to the solution of the chiral

hydroborating agent at a controlled low temperature. The reaction mixture is stirred for

several hours to ensure complete hydroboration.

Oxidative Work-up: The resulting organoborane is oxidized by the addition of an aqueous

solution of sodium hydroxide followed by the slow, dropwise addition of hydrogen peroxide

(30% solution) at 0 °C.

Isolation and Purification: After the oxidation is complete, the aqueous and organic layers are

separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl

acetate). The combined organic extracts are washed with brine, dried over an anhydrous salt

(e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced

pressure. The crude product, a mixture of chiral cyclohexenol isomers, is then purified by

column chromatography on silica gel to isolate (R)-Cyclohex-3-enol. The enantiomeric

excess of the product is determined by chiral gas chromatography or chiral HPLC.[2][3][4]

Logical Workflow for Asymmetric Hydroboration:
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Caption: Workflow for the synthesis of (R)-Cyclohex-3-enol via asymmetric hydroboration.
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Enzymatic Resolution of Racemic 3-
Cyclohexenecarboxylic Acid and Subsequent Reduction
Another effective strategy for obtaining enantiopure (R)-Cyclohex-3-enol is through the

enzymatic resolution of a racemic precursor, followed by a chemical transformation.

Experimental Protocol:

Part A: Enzymatic Resolution of (±)-3-Cyclohexenecarboxylic Acid

Esterification: Racemic 3-cyclohexenecarboxylic acid is first converted to its corresponding

ester (e.g., methyl or ethyl ester) using standard esterification methods (e.g., reaction with

the alcohol in the presence of an acid catalyst).

Enzymatic Hydrolysis: The racemic ester is subjected to enantioselective hydrolysis using a

lipase, such as Candida antarctica lipase B (CAL-B), in a buffered aqueous solution or a

biphasic system. The enzyme selectively hydrolyzes one enantiomer of the ester (typically

the (S)-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (the

(R)-ester) unreacted.

Separation: The reaction is monitored for conversion (typically to around 50%). The

unreacted (R)-ester is then separated from the (S)-carboxylic acid by extraction. The acidic

component is removed by washing with a basic aqueous solution (e.g., sodium bicarbonate).

Hydrolysis of the (R)-ester: The isolated (R)-ester is then hydrolyzed under basic conditions

(e.g., using sodium hydroxide) to yield (R)-3-cyclohexenecarboxylic acid.

Part B: Reduction of (R)-3-Cyclohexenecarboxylic Acid to (R)-Cyclohex-3-enol

Reduction: (R)-3-cyclohexenecarboxylic acid is reduced to the corresponding alcohol. A

common and effective reducing agent for this transformation is lithium aluminum hydride

(LiAlH₄) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF). The

carboxylic acid is added slowly to a suspension of LiAlH₄ in the solvent at a low temperature

(e.g., 0 °C).

Work-up: After the reaction is complete, the excess LiAlH₄ is quenched by the careful,

sequential addition of water and an aqueous base solution (e.g., 15% NaOH), followed by
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more water. This procedure results in the formation of a granular precipitate of aluminum

salts, which can be removed by filtration.

Isolation and Purification: The filtrate, containing the desired (R)-Cyclohex-3-enol, is dried

over an anhydrous salt, and the solvent is removed under reduced pressure. The crude

product can be further purified by distillation or column chromatography if necessary.

Reaction Scheme for Reduction:

(R)-Cyclohex-3-enecarboxylic Acid

(R)-Cyclohex-3-enol

Reduction

1. LiAlH₄, THF
2. H₂O, NaOH(aq)

Click to download full resolution via product page

Caption: Reduction of (R)-cyclohex-3-enecarboxylic acid to (R)-cyclohex-3-enol.

Applications in Drug Development and Organic
Synthesis
While direct applications of (R)-Cyclohex-3-enol in drug development are not extensively

documented in the public literature, its structural motif is present in various biologically active

molecules. Chiral cyclohexene derivatives are known to possess a range of biological activities,

including antitumor and anti-inflammatory properties.[5][6]

(R)-Cyclohex-3-enol serves as a valuable chiral precursor for the synthesis of more complex

molecules. Its stereocenter and the presence of a double bond and a hydroxyl group allow for a

variety of chemical transformations, making it a versatile starting material in the synthesis of

natural products and pharmaceutical intermediates. For instance, a structurally related

compound, (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol, has shown promise

in animal models of Parkinson's disease.
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The use of chiral auxiliaries is a common strategy in asymmetric synthesis.[7] While specific

examples detailing the use of (R)-Cyclohex-3-enol as a chiral auxiliary were not found in the

initial search, its chiral nature makes it a potential candidate for such applications, where it

could be temporarily incorporated into a molecule to direct the stereochemical outcome of a

reaction.

Conclusion
(R)-Cyclohex-3-enol is a key chiral intermediate in organic synthesis. The synthetic routes

outlined in this guide, particularly asymmetric hydroboration and enzymatic resolution followed

by reduction, provide reliable methods for its preparation in enantiomerically enriched form. Its

utility as a chiral building block for the synthesis of complex and potentially biologically active

molecules underscores its importance for researchers in academia and the pharmaceutical

industry. Further exploration of its applications in asymmetric catalysis and drug discovery is

warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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